molecular formula C13H26N2O2 B577839 (R)-1-Boc-2-Butyl-piperazine CAS No. 1212133-43-1

(R)-1-Boc-2-Butyl-piperazine

Cat. No. B577839
M. Wt: 242.363
InChI Key: YWHDUWJBVKOUGW-LLVKDONJSA-N
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Description

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  • Synthesis Analysis

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  • Physical And Chemical Properties Analysis

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  • Scientific Research Applications

    Synthesis and Characterization

    (R)-1-Boc-2-Butyl-piperazine and its derivatives have been extensively studied for their synthesis and characterization. For instance, Kulkarni et al. (2016) synthesized and characterized two derivatives of N-Boc piperazine, providing detailed insights into their molecular structures through X-ray diffraction analysis. These compounds showed moderate antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Kulkarni et al., 2016). Similarly, Miao Zhen-yuan (2006) improved the synthetic process of a key intermediate of triazole antifungal agents, showcasing the compound's relevance in streamlining the production of antifungal medications (Miao Zhen-yuan, 2006).

    Pharmacological Applications

    The piperazine moiety, a key component of (R)-1-Boc-2-Butyl-piperazine, is central to many pharmacological studies. Brito et al. (2018) highlighted the significant role of piperazine derivatives in central therapeutic applications, including antipsychotic, antidepressant, and anxiolytic drugs. These derivatives primarily involve the activation of the monoamine pathway, indicating the importance of piperazine structures in developing new central nervous system (CNS) medications (Brito et al., 2018).

    Material Science and Chemical Engineering

    In material science and chemical engineering, the solubility of (S)-Boc-piperazine and its racemic compound in supercritical carbon dioxide was measured by Uchida et al. (2004). This study provides valuable data for the use of these compounds in various industrial applications, including as solvents and in material processing (Uchida et al., 2004).

    Safety And Hazards

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  • Future Directions

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    For a specific compound like “®-1-Boc-2-Butyl-piperazine”, you would need to consult the relevant scientific literature or databases to gather this information. Please note that not all compounds will have information available for all of these categories, especially if they are not widely studied. If you have access to scientific databases or a library, they may be able to help you find more information. If you’re affiliated with a university, you might also have access to a chemistry department or faculty member who could provide further assistance.


    properties

    IUPAC Name

    tert-butyl (2R)-2-butylpiperazine-1-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H26N2O2/c1-5-6-7-11-10-14-8-9-15(11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3/t11-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YWHDUWJBVKOUGW-LLVKDONJSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCC1CNCCN1C(=O)OC(C)(C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CCCC[C@@H]1CNCCN1C(=O)OC(C)(C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H26N2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30660010
    Record name tert-Butyl (2R)-2-butylpiperazine-1-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30660010
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    242.36 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (R)-1-Boc-2-Butyl-piperazine

    CAS RN

    1212133-43-1
    Record name tert-Butyl (2R)-2-butylpiperazine-1-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30660010
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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